

Early discovery and history of orcinol isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Orcinol**
Cat. No.: **B057675**

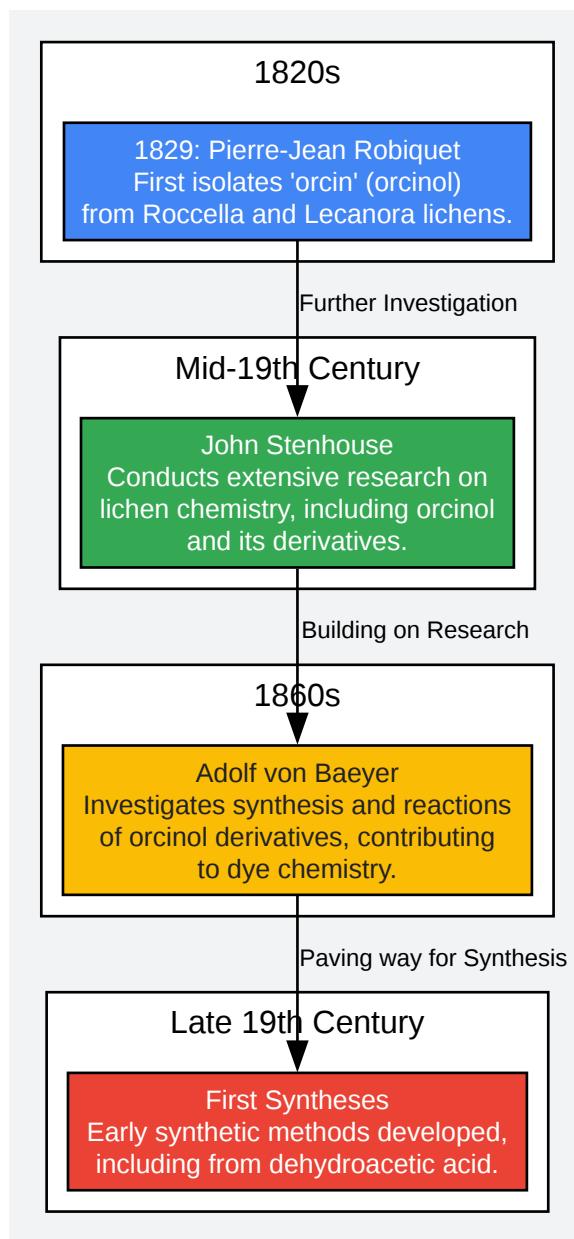
[Get Quote](#)

An In-depth Technical Guide on the Early Discovery and History of **Orcinol** Isolation

Introduction

Orcinol (5-methylbenzene-1,3-diol) is a naturally occurring phenolic compound that has played a significant role in the history of organic chemistry.^{[1][2][3]} First isolated from lichens, its discovery and subsequent structural elucidation were pivotal in understanding natural product chemistry and paved the way for the synthesis of various dyes and reagents.^{[1][4][5]} This technical guide provides a comprehensive overview of the early history of **orcinol**, detailing its discovery, the pioneering methods of its isolation, and its initial characterization for an audience of researchers, scientists, and drug development professionals.

Early Discovery and Key Contributors


The history of **orcinol** begins in the early 19th century with the work of French chemist Pierre-Jean Robiquet. In 1829, Robiquet reported the first successful isolation of a crystalline substance from lichens of the Roccella and Lecanora species, which were known for producing orchil dyes.^{[4][5]} He named this substance "orcin," derived from the French word orseille, the name for the dye and the lichens that produce it.^[5] Robiquet's work was foundational, providing the first glimpse into the chemical constituents of these organisms.

Following Robiquet's discovery, other notable chemists contributed to the understanding of **orcinol**. John Stenhouse, a Scottish chemist, conducted extensive research on lichen products in the mid-19th century.^[6] The German chemist Adolf von Baeyer, known for his work on synthetic dyes, also investigated **orcinol** and its derivatives, contributing to the understanding

of its chemical reactivity and potential for synthesis.^{[7][8]} These early investigations established **orcinol** as an important compound in the burgeoning field of organic chemistry.

Chronological Development

The timeline below illustrates the key milestones in the early history of **orcinol**.

[Click to download full resolution via product page](#)

*A timeline of the key events in the discovery and early study of **orcinol**.*

Physicochemical Properties of Orcinol

The early characterization of **orcinol** involved determining its fundamental physical and chemical properties. It was described as a colorless, crystalline solid that reddens upon exposure to air.^[1] It possesses a sweet taste but is also described as having a pungent odor.^{[9][10]} Modern analysis has refined these early observations.

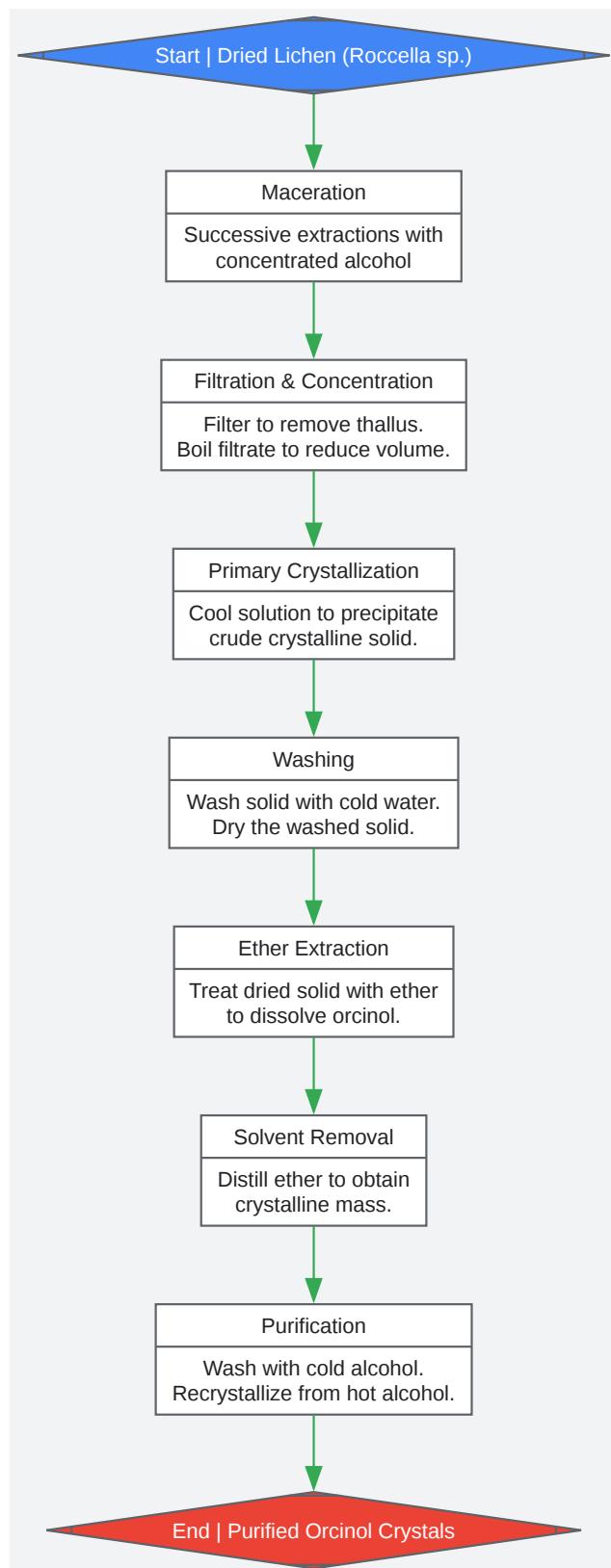
Property	Value	Reference
IUPAC Name	5-Methylbenzene-1,3-diol	[1] [3]
Molecular Formula	C ₇ H ₈ O ₂	[1] [2] [3]
Molar Mass	124.14 g/mol	[1] [2] [3]
Appearance	White to off-white crystalline solid	[2] [9]
Melting Point	107-111 °C (Monohydrate: 58-61 °C)	[1] [2]
Boiling Point	290-291 °C	[1]
Solubility	Soluble in water, ethanol, and ether. Slightly soluble in benzene, chloroform.	[1] [2] [9]

Historical Experimental Protocols

Robiquet's Method for Isolation from Lichens (1829)

Robiquet's original method for isolating **orcinol** was a meticulous process of solvent extraction and purification. This protocol, while rudimentary by modern standards, was highly effective for its time and laid the groundwork for natural product isolation techniques.^[5]

Objective: To isolate the crystalline principle ("orcin") from orchil-producing lichens.


Materials:

- Lichen (Roccella or Lecanora species)

- Concentrated alcohol (ethanol)
- Water
- Ether

Methodology:

- Maceration: The dried lichen is subjected to successive macerations with concentrated alcohol to extract the soluble components.
- Filtration and Concentration: The resulting alcoholic brew is filtered to remove solid lichen material. The filtrate is then boiled to concentrate the solution.
- Primary Crystallization: Upon cooling the concentrated extract, a white crystalline substance precipitates.
- Washing: The crude solid is washed several times with cold water until the washings are tasteless. The solid is then dried.
- Ether Extraction: The dried solid is treated with ether to dissolve **orcinol** and separate it from other co-extractives like variolarin.
- Solvent Removal: The ether extract is distilled to eliminate most of the solvent, leaving a crystalline mass surrounded by a viscous, colored matter.
- Purification: The crystals are separated and washed with cold alcohol. Final purification is achieved by dissolving the crystals in hot alcohol and allowing them to recrystallize upon cooling.

[Click to download full resolution via product page](#)

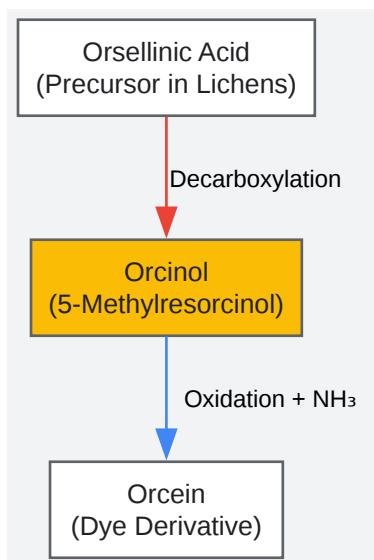
*Experimental workflow for Robiquet's 1829 isolation of **orcinol** from lichens.*

Liebermann's Test for Phenols

In the 19th century, colorimetric tests were crucial for the characterization of new compounds. The Liebermann test, developed by Leo Liebermann, is a classic chemical test for the identification of phenols.[\[11\]](#)[\[12\]](#)[\[13\]](#) **Orcinol**, being a phenol, gives a positive result in this test.

Objective: To confirm the presence of a phenolic functional group.

Reagents:


- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2) or Potassium Nitrite (KNO_2)[\[11\]](#)[\[12\]](#)[\[14\]](#)
- Aqueous alkali solution (e.g., NaOH)

Methodology:

- A small quantity of the sample (**orcinol**) is mixed with a crystal of sodium nitrite.
- A few drops of warm, concentrated sulfuric acid are added to the mixture. A deep blue or green color indicates the formation of p-nitrosophenol.[\[11\]](#)
- The solution is then diluted with water and poured into an excess of aqueous alkali.
- The formation of a deep blue or green color, which may turn red or brown, constitutes a positive test for a phenol.[\[11\]](#)[\[13\]](#)

Chemical Structure and Relationships

Orcinol is a derivative of **resorcinol** (benzene-1,3-diol) with a methyl group at the 5-position.[\[1\]](#) In many lichens, it is biosynthesized via the polyketide pathway, with orsellinic acid as a direct precursor.[\[4\]](#) The enzymatic decarboxylation of orsellinic acid yields **orcinol**.[\[4\]](#) Historically, **orcinol** was important as a precursor to the dye orcein. When **orcinol** is treated with ammonia and exposed to air, it oxidizes and polymerizes to form orcein, a complex mixture of colored compounds that was the primary component of the orchil dye.[\[15\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orcinol - Wikipedia [en.wikipedia.org]
- 2. biorlab.com [biorlab.com]
- 3. Orcinol | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orcinol synthesis - chemicalbook [chemicalbook.com]
- 5. Essai analytique des lichens de l'orseille. von Robiquet, Pierre: (1829) | Antiq. F.-D. Söhn - Medicusbooks.Com [zvab.com]
- 6. The curious case of a sterically crowded Stenhouse salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. scispace.com [scispace.com]

- 11. ck12.org [ck12.org]
- 12. Liebermann reagent - Wikipedia [en.wikipedia.org]
- 13. oxfordreference.com [oxfordreference.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early discovery and history of orcinol isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057675#early-discovery-and-history-of-orcinol-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com